N-(2-Fluoro-6-nitrobenzyl)-N-methylamine
Overview
Description
N-(2-Fluoro-6-nitrobenzyl)-N-methylamine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzyl ring, with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-nitrobenzyl)-N-methylamine typically involves the reaction of 2-fluoro-6-nitrobenzyl bromide with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Material: 2-Fluoro-6-nitrobenzyl bromide
Reagent: N-methylamine
Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-nitrobenzyl)-N-methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methylamine group can be oxidized to form corresponding imine or nitrile derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides or thiol-substituted compounds.
Reduction: The major product is the corresponding amine.
Oxidation: Products include imines or nitriles.
Scientific Research Applications
N-(2-Fluoro-6-nitrobenzyl)-N-methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-6-nitrobenzyl)-N-methylamine involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-nitrobenzyl bromide
- 2-Fluoro-6-nitrobenzyl chloride
- 2-Fluoro-6-nitrobenzyl alcohol
Uniqueness
N-(2-Fluoro-6-nitrobenzyl)-N-methylamine is unique due to the presence of both a fluorine atom and a nitro group on the benzyl ring, combined with a methylamine substituent. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-10-5-6-7(9)3-2-4-8(6)11(12)13/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQKBPFLSNWBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.